3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea
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Description
3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a useful research compound. Its molecular formula is C16H21F3N2O2 and its molecular weight is 330.351. The purity is usually 95%.
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Biological Activity
3-(3,4-Dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₈F₃N₃O₂
- Molecular Weight : 345.33 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethylphenyl isocyanate with oxan-4-yl trifluoroethylamine. The reaction conditions may include the use of solvents such as dichloromethane and catalysts to enhance yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Staphylococcus aureus : The compound showed effective inhibition against both methicillin-sensitive and resistant strains. Minimum inhibitory concentrations (MICs) were reported as low as 5 µg/mL for certain derivatives with trifluoromethyl groups .
Antitumor Activity
Research indicates that derivatives of urea compounds can exhibit antitumor activity:
- Cell Line Testing : In vitro studies on various cancer cell lines revealed that modifications in the urea structure could lead to enhanced cytotoxic effects. For example, a related compound showed GI50 values ranging from 15 to 30 µM against breast and prostate cancer cell lines .
The proposed mechanism of action for the biological activity includes:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Disruption of Cell Membrane Integrity : The presence of trifluoroethyl groups enhances lipophilicity, facilitating better membrane penetration and subsequent disruption .
Case Studies
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-11-3-4-13(9-12(11)2)20-15(22)21(10-16(17,18)19)14-5-7-23-8-6-14/h3-4,9,14H,5-8,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXJZTPZHNOMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CC(F)(F)F)C2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.